3-(But-2-yn-1-yl)oxane-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-but-2-ynyloxane-3-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-2-3-5-10(8-11)6-4-7-12-9-10/h8H,4-7,9H2,1H3 |
InChI Key |
VABSTNYZANOWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1(CCCOC1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 but 2 Yn 1 Yl Oxane 3 Carbaldehyde
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 3-(but-2-yn-1-yl)oxane-3-carbaldehyde allows for the logical disconnection of the molecule into simpler, readily available starting materials. amazonaws.com The primary disconnections focus on the formation of the core oxane ring, the introduction of the aldehyde functional group, and the incorporation of the but-2-yn-1-yl side chain.
Formation of the Oxane Ring System
The oxane, or tetrahydropyran (B127337), ring is a common structural motif in organic chemistry. Its synthesis can be approached through several reliable methods. One of the most common strategies for forming cyclic ethers is through intramolecular C-O bond formation, often achieved via a Williamson etherification. nih.govacs.org This involves the cyclization of a halo-alcohol or a diol that has been selectively activated at one hydroxyl group. acs.org Other methods for constructing the oxane ring include [2+2] cycloadditions and ring expansion or contraction reactions. nih.govbeilstein-journals.orgmagtech.com.cn
A plausible retrosynthetic disconnection of the oxane ring in the target molecule would lead to a substituted 1,5-pentanediol (B104693) derivative. This precursor would already contain the necessary carbon framework for the subsequent introduction of the aldehyde and the but-2-yn-1-yl group.
Introduction of the Aldehyde Group
The aldehyde functional group is a versatile handle in organic synthesis and can be introduced through various transformations. A common and effective method is the oxidation of a primary alcohol. numberanalytics.comnumberanalytics.combyjus.com This can be achieved using a range of oxidizing agents, with pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) being popular choices for stopping the oxidation at the aldehyde stage without further oxidation to a carboxylic acid. numberanalytics.com
Therefore, a key retrosynthetic step involves the transformation of the aldehyde in this compound back to a primary alcohol. This suggests that a key intermediate in the synthesis would be [3-(but-2-yn-1-yl)oxan-3-yl]methanol.
Incorporation of the But-2-yn-1-yl Side Chain
The but-2-yn-1-yl group can be introduced through the alkylation of a suitable nucleophile with a reactive butynyl electrophile, such as 1-bromo-2-butyne. jaydevchemicals.comorgsyn.org In the context of the target molecule, this alkylation would likely occur at the C3 position of the oxane precursor.
A logical disconnection, therefore, breaks the bond between the C3 of the oxane ring and the methylene (B1212753) group of the but-2-yn-1-yl side chain. This leads to a precursor with a nucleophilic center at the C3 position and an electrophilic butynylating agent.
Classical Synthetic Routes to this compound
A classical synthetic approach to this compound would likely follow a linear sequence, building the molecule step-by-step from a simple starting material. A potential route could commence with a commercially available precursor that can be elaborated to form the substituted oxane ring.
One possible classical route is outlined below:
Alkylation: The synthesis could begin with the alkylation of a suitable C3-nucleophilic oxane precursor with 1-bromo-2-butyne. This would install the desired side chain.
Functional Group Interconversion: The resulting intermediate would then undergo functional group manipulation to introduce the precursor to the aldehyde, likely a primary alcohol at the C3 position.
Oxidation: The final step would be the mild oxidation of the primary alcohol to the target aldehyde.
| Step | Reaction | Reagents and Conditions |
| 1 | Alkylation | Precursor with C3 nucleophile, NaH, 1-bromo-2-butyne, THF |
| 2 | Functional Group Interconversion | e.g., Reduction of an ester or carboxylic acid |
| 3 | Oxidation | PCC or DMP, CH2Cl2 |
Modern Convergent and Divergent Synthetic Approaches
Modern synthetic strategies often employ convergent or divergent approaches to improve efficiency and allow for the synthesis of analogues.
A convergent approach would involve the synthesis of key fragments of the molecule separately, which are then combined in a later step. For this compound, this could involve:
Fragment A: Synthesis of a suitable oxane precursor with an electrophilic or nucleophilic handle at the C3 position.
Fragment B: Preparation of a but-2-yn-1-yl nucleophile or electrophile.
These fragments would then be coupled, followed by the final functional group manipulations to yield the target molecule.
A divergent approach would start from a common intermediate that can be elaborated into a variety of related structures. In this case, a key intermediate such as [3-(but-2-yn-1-yl)oxan-3-yl]methanol could be synthesized and then used to produce not only the target aldehyde but also other derivatives by modifying the alcohol functionality.
Catalytic Synthesis of this compound
While specific catalytic methods for the direct synthesis of this compound are not widely documented, several catalytic reactions could be envisioned as part of a synthetic sequence.
Catalytic Oxidation: The oxidation of the primary alcohol precursor to the aldehyde can be achieved using catalytic methods, for example, employing a TEMPO-based catalyst system.
Hydroformylation: An alternative strategy could involve the hydroformylation of an alkene precursor. wikipedia.orglibretexts.org This would introduce the aldehyde group in a single, atom-economical step. A hypothetical precursor for this reaction would be an oxane derivative bearing a vinyl group at the C3 position. The hydroformylation would be catalyzed by a transition metal complex, such as one based on rhodium or cobalt.
| Catalytic Method | Precursor | Catalyst |
| Catalytic Oxidation | [3-(but-2-yn-1-yl)oxan-3-yl]methanol | TEMPO/NaOCl |
| Hydroformylation | 3-ethenyl-3-(but-2-yn-1-yl)oxane | Rh or Co complex |
Transition Metal-Catalyzed Methodologies
Transition metal catalysis offers a powerful toolkit for the construction of the this compound scaffold. A plausible retrosynthetic analysis suggests a key step involving the alkynylation of a suitable oxane precursor. Palladium, copper, and gold catalysts are particularly adept at facilitating such transformations.
One potential strategy involves the palladium-catalyzed Sonogashira coupling. This would likely begin with the synthesis of a 3-halo-oxane-3-carbaldehyde precursor. The crucial C(sp3)-C(sp) bond could then be formed by coupling this precursor with a terminal alkyne, such as 1-butyne, in the presence of a palladium catalyst and a copper(I) co-catalyst. The choice of ligand for the palladium catalyst would be critical to ensure high yield and prevent side reactions.
Alternatively, a copper-catalyzed cross-coupling reaction could be employed to introduce the butynyl group. This might involve the reaction of an organometallic oxane derivative with a butynyl halide. Another approach could be a transition metal-catalyzed intramolecular cyclization of an acyclic precursor already containing the butynyl and aldehyde functionalities, or their masked equivalents. For instance, a palladium-catalyzed cyclization of a δ-hydroxy olefin could be adapted for this purpose. organic-chemistry.org
Below is a hypothetical data table summarizing potential outcomes for transition metal-catalyzed alkynylation to form a 3-alkynyl-oxane intermediate, based on typical results for similar reactions.
Table 1: Hypothetical Results for Transition Metal-Catalyzed Synthesis of a 3-(But-2-yn-1-yl)oxane Intermediate
| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄, CuI | Toluene | 80 | 75 |
| 2 | PdCl₂(PPh₃)₂, CuI | DMF | 100 | 68 |
| 3 | AuCl₃ | Acetonitrile | 60 | 82 |
| 4 | [Rh(cod)Cl]₂ | Dioxane | 90 | 71 |
Organocatalytic Routes
Organocatalysis provides a metal-free alternative for the synthesis of complex molecules like this compound. Chiral amines, thioureas, and phosphoric acids are common organocatalysts that could be employed. A possible organocatalytic strategy could involve an asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde to construct the oxane ring, followed by the introduction of the butynyl group.
For instance, a proline-catalyzed intramolecular oxa-Michael addition of a hydroxy-enone could form the core oxane structure with a handle for further functionalization at the 3-position. Subsequent derivatization could lead to the introduction of the formyl and butynyl groups. Another approach could be the use of an N-heterocyclic carbene (NHC) catalyst to generate a homoenolate equivalent from an aldehyde, which could then react with a suitable electrophile to build the substituted oxane ring.
The introduction of the butynyl group under organocatalytic conditions could potentially be achieved through the use of a sulfenate anion catalyst, which has been shown to facilitate the synthesis of alkynes from non-acetylenic precursors. organic-chemistry.org This would represent a novel application of such a catalyst system.
The following table presents hypothetical data for an organocatalytic cyclization step to form a substituted oxane, based on known efficiencies of similar reactions.
Table 2: Hypothetical Results for Organocatalytic Oxane Ring Formation
| Entry | Organocatalyst | Substrate | Solvent | Yield (%) | Diastereoselectivity (dr) |
| 1 | Proline | Hydroxy-enone | DMSO | 85 | 90:10 |
| 2 | Cinchona-derived thiourea | Nitro-alkene | CH₂Cl₂ | 92 | 95:5 |
| 3 | N-Heterocyclic Carbene | α,β-Unsaturated aldehyde | THF | 78 | 88:12 |
| 4 | Chiral Phosphoric Acid | Acyclic polyol | Toluene | 89 | 92:8 |
Biocatalytic Transformations
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally benign route for synthesis. While specific enzymes for the direct synthesis of this compound are unlikely to be known, existing enzymes could be adapted or engineered for key steps.
For example, a lipase (B570770) could be used for the kinetic resolution of a racemic precursor to the oxane ring, allowing for the synthesis of an enantiomerically pure intermediate. Hydrolases could also be employed for the selective deprotection of functional groups during the synthetic sequence. Furthermore, oxidoreductases could potentially be used for the stereoselective reduction of a ketone to a secondary alcohol, which could then direct the cyclization to form the oxane ring with a defined stereochemistry.
The introduction of the butynyl group via biocatalysis is more challenging, as there are few known enzymes that catalyze C-C bond formation with alkynes. However, advancements in enzyme engineering and directed evolution could potentially lead to the development of novel biocatalysts for this purpose.
Stereoselective Synthesis of Chiral this compound and its Enantiomers
The C3 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is crucial for applications in pharmaceuticals and materials science.
Asymmetric synthesis can be achieved using several strategies. The use of a chiral auxiliary attached to a precursor molecule can direct the stereochemical outcome of a key reaction, after which the auxiliary is removed. Alternatively, a chiral catalyst, be it a transition metal complex with chiral ligands or an organocatalyst, can be used to induce enantioselectivity.
For example, in a transition metal-catalyzed approach, a chiral phosphine (B1218219) ligand could be used to control the stereochemistry of the alkynylation reaction. In an organocatalytic route, a chiral amine or phosphoric acid could be used to catalyze a stereoselective cyclization to form the oxane ring. nih.gov
The following table provides hypothetical data for a stereoselective synthesis, illustrating the typical levels of enantiomeric excess (ee) that can be achieved in such reactions.
Table 3: Hypothetical Results for Stereoselective Synthesis of a Chiral Oxane Intermediate
| Entry | Method | Chiral Catalyst/Auxiliary | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Asymmetric Hydrogenation | Ru-BINAP | 95 | 98 |
| 2 | Organocatalytic Michael Addition | Cinchona Alkaloid Derivative | 88 | 92 |
| 3 | Chiral Auxiliary Directed Cyclization | Evans Auxiliary | 85 | >99 |
| 4 | Asymmetric Alkynylation | Zn(OTf)₂ with Chiral Ligand | 79 | 95 |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be made more sustainable by incorporating these principles.
One key principle is the use of renewable feedstocks. The oxane ring, for example, can potentially be derived from biomass. rsc.org The use of catalytic methods, particularly organocatalysis and biocatalysis, is inherently greener than stoichiometric reactions as it reduces waste. Atom economy can be maximized by designing synthetic routes that incorporate most of the atoms from the starting materials into the final product.
The choice of solvent is another important consideration. Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis. iosrjournals.org Furthermore, designing the synthesis to be a one-pot or tandem reaction can reduce the number of work-up and purification steps, thereby saving energy and reducing waste. Microwave-assisted synthesis can also be a greener alternative to conventional heating, as it can lead to shorter reaction times and increased yields. benthamdirect.com
Reactivity and Chemical Transformations of 3 but 2 Yn 1 Yl Oxane 3 Carbaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is the primary site of chemical reactivity in 3-(But-2-yn-1-yl)oxane-3-carbaldehyde. Its electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, and the adjacent hydrogen atom allows for oxidative transformations.
Nucleophilic Additions to the Carbonyl Group
Nucleophilic addition is a cornerstone of aldehyde chemistry. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, inviting attack from electron-rich species. For this compound, these reactions proceed, but the steric bulk imposed by the α-quaternary center can influence reaction rates and equilibria.
The reduction of the aldehyde functionality to a primary alcohol is a fundamental transformation. This is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org
The reaction converts the aldehyde to (3-(but-2-yn-1-yl)oxan-3-yl)methanol. Due to the high reactivity of these hydrides, the reduction is generally efficient. umn.edu While NaBH₄ is a milder reagent often used in protic solvents like methanol (B129727) or ethanol (B145695), LiAlH₄ is a much stronger reducing agent requiring anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. libretexts.orgumn.edu The steric hindrance around the carbonyl group in this compound is not typically significant enough to impede reduction by these powerful reagents.
Table 1: Representative Hydride Reductions of Aldehydes
| Reagent | Solvent | Typical Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Primary Alcohol |
This table presents general conditions for aldehyde reductions.
Grignard Reactions: The addition of organometallic compounds, such as Grignard reagents (RMgX), to the aldehyde provides a powerful method for forming new carbon-carbon bonds and generating secondary alcohols. organic-chemistry.org The Grignard reagent acts as a potent nucleophile, attacking the carbonyl carbon. acs.org Subsequent acidic workup protonates the intermediate alkoxide to yield the alcohol. For instance, reaction with methylmagnesium bromide would yield 1-(3-(but-2-yn-1-yl)oxan-3-yl)ethan-1-ol. While aldehydes are generally very reactive towards Grignard reagents, significant steric hindrance around the carbonyl can sometimes lead to side reactions like reduction or enolization, though this is less common for aldehydes than for ketones. organic-chemistry.orgacs.org
Wittig Reaction: The Wittig reaction is a highly versatile method for converting aldehydes into alkenes. lumenlearning.comrsc.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), such as triphenylphosphonium ylide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, ultimately yielding an alkene and triphenylphosphine (B44618) oxide. libretexts.org A key advantage of the Wittig reaction is the unambiguous placement of the double bond. lumenlearning.com Even sterically hindered aldehydes can often be converted to their corresponding alkenes, although reaction rates may be slower. wikipedia.orglibretexts.org For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 3-(but-2-yn-1-yl)-3-vinyloxane.
Aldol (B89426) Reaction: The aldol reaction involves the addition of an enolate ion to an aldehyde, forming a β-hydroxy aldehyde. wikipedia.orglibretexts.org For this compound, which lacks α-hydrogens, it can only act as the electrophilic "acceptor" component in a crossed or mixed aldol reaction. libretexts.orgjackwestin.com When reacted with another enolizable aldehyde or ketone in the presence of a base, it can form a crossed-aldol adduct. For example, reaction with acetone's enolate would lead to 5-hydroxy-5-(3-(but-2-yn-1-yl)oxan-3-yl)pentan-2-one. If the reaction is heated, this adduct can undergo dehydration (a condensation reaction) to form an α,β-unsaturated ketone. wikipedia.orglibretexts.org
Table 2: Key Carbon-Carbon Bond Forming Reactions
| Reaction | Reagent Type | Intermediate | Product |
|---|---|---|---|
| Grignard | Organomagnesium Halide | Alkoxide | Secondary Alcohol |
| Wittig | Phosphorus Ylide | Oxaphosphetane | Alkene |
This table summarizes general outcomes for aldehydes in these reactions.
Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins, which are compounds containing both a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon. jove.comlibretexts.org The reaction is typically catalyzed by a small amount of base (like cyanide ion, CN⁻, from NaCN or KCN), which acts as the nucleophile attacking the carbonyl carbon. chemistrysteps.com The resulting alkoxide is then protonated by HCN. libretexts.org This reaction is reversible, and for sterically hindered aldehydes, the equilibrium may not strongly favor the product. jove.comyoutube.com The product, 2-hydroxy-2-(3-(but-2-yn-1-yl)oxan-3-yl)acetonitrile, is a valuable synthetic intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to α-hydroxy acids and β-amino alcohols, respectively. chemistrysteps.com
Oxidation Reactions of the Aldehyde Moiety
The aldehyde group is readily oxidized to a carboxylic acid. jackwestin.com This is a distinguishing feature from ketones, which are resistant to oxidation under similar conditions. A variety of oxidizing agents can be employed. Mild oxidizing agents like Tollens' reagent ([Ag(NH₃)₂]⁺) are selective for aldehydes. youtube.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromic acid (H₂CrO₄, often from Jones' reagent), also efficiently effect this transformation. The oxidation of this compound would yield 3-(but-2-yn-1-yl)oxane-3-carboxylic acid. Care must be taken with strong oxidants, as the alkyne functionality could also potentially react under harsh conditions.
Condensation and Imine Formation Reactions
Aldehydes undergo condensation reactions with primary amines to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond. masterorganicchemistry.com This reaction is typically acid-catalyzed and is reversible. chemistrysteps.comlibretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to form the imine. chemistrysteps.comlibretexts.org For example, reaction with methylamine (B109427) (CH₃NH₂) would yield N-methyl-1-(3-(but-2-yn-1-yl)oxan-3-yl)methanimine. The reaction equilibrium is often driven towards the product by removing the water that is formed. masterorganicchemistry.com Imines themselves are useful intermediates, for instance, in reductive amination, where the C=N bond is subsequently reduced to form a secondary amine.
Transformations of the Alkyne Moiety
The internal carbon-carbon triple bond in the but-2-yn-1-yl substituent is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
The addition of water (hydration) or an amine (hydroamination) across the alkyne's triple bond are fundamental transformations.
Hydration: The hydration of internal alkynes, such as the one present in this compound, typically requires a catalyst, often involving mercury(II) salts in acidic conditions or other transition metals like gold or platinum. researchgate.net For an unsymmetrical internal alkyne like the but-2-yn-1-yl group, hydration is expected to yield a mixture of two regioisomeric ketones. The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable ketone. libretexts.org
| Catalyst System | Predicted Product(s) | Typical Conditions | Notes |
|---|---|---|---|
| HgSO₄, H₂SO₄, H₂O | Mixture of 3-(3-oxobutan-2-yl)oxane-3-carbaldehyde and 3-(2-oxobutyl)oxane-3-carbaldehyde | Aqueous acid, heat | Classic Markovnikov addition, leading to a mixture of regioisomers for unsymmetrical alkynes. openstax.org |
| AuCl₃ or PtCl₂ | Mixture of regioisomeric ketones | Organic solvent, mild heat | Offers an alternative to mercury-based catalysts. researchgate.net |
Hydroamination: The addition of an N-H bond across the alkyne is a powerful method for synthesizing enamines and imines. This reaction is generally more facile for alkynes than for alkenes. libretexts.org Catalysis by early transition metals (like zirconium or titanium) or late transition metals (such as gold or ruthenium) can facilitate this transformation. The reaction of an internal alkyne with a primary amine would likely yield an imine after tautomerization of the initial enamine product.
| Amine Substrate | Catalyst | Expected Product Type | Potential Regioselectivity |
|---|---|---|---|
| Primary Amine (R-NH₂) | Zr or Ti-based catalysts | Imine (after tautomerization) | Mixture of regioisomers |
| Secondary Amine (R₂NH) | Au(I) complexes | Enamine | Mixture of regioisomers frontiersin.org |
The [3+2] cycloaddition reaction, particularly the Huisgen azide-alkyne cycloaddition, is a prominent reaction for alkynes, leading to the formation of five-membered heterocyclic rings. wikipedia.org While the copper-catalyzed version (CuAAC) is highly efficient for terminal alkynes, reactions with internal alkynes are more challenging. chemeurope.com However, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is known to be effective for both terminal and internal alkynes, typically yielding fully substituted 1,5-triazoles. wikipedia.orgorganic-chemistry.org Thermal cycloaddition is also possible but often requires elevated temperatures and may result in a mixture of regioisomers. organic-chemistry.org
A wide range of transition metals can catalyze the functionalization of alkynes. These reactions can involve the addition of various reagents across the triple bond or coupling reactions at the sp-hybridized carbons. For an internal alkyne, hydroarylation, catalyzed by metals like palladium or cobalt, could introduce an aryl group, leading to a trisubstituted alkene. acs.org The regioselectivity of such additions would be a critical factor, influenced by both steric and electronic effects of the substituents on the alkyne and the arylating agent.
Alkyne Metathesis: This reaction involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes of molybdenum, tungsten, or rhenium. wikipedia.org For this compound, a self-metathesis reaction would lead to the formation of 2-butyne (B1218202) and a larger, dimeric dialkyne, driven by the removal of the volatile 2-butyne byproduct. organic-chemistry.org This process is exclusively applicable to internal alkynes. organic-chemistry.orgyoutube.com Ring-closing alkyne metathesis (RCAM) is a powerful variant for synthesizing macrocycles from di-alkyne precursors. wikipedia.org
Cross-Coupling Reactions: While the Sonogashira coupling is a cornerstone reaction for terminal alkynes, youtube.com methods for the cross-coupling of internal alkynes have also been developed. Palladium-catalyzed cross-coupling of an internal alkyne with a terminal alkyne can produce 1,3-enynes with high regio- and stereoselectivity. nih.govchemistryviews.org This would involve coupling this compound with a terminal alkyne in the presence of a palladium catalyst and a specific ligand system. chemistryviews.org
Reactions Affecting the Oxane Ring System
The oxane ring is a relatively stable six-membered saturated heterocycle. Its reactions are less favorable than those of smaller, more strained rings like oxetanes or epoxides. researchgate.net However, under certain conditions, it can participate in ring-opening and rearrangement reactions.
Ring-Opening: The cleavage of the oxane ring typically requires harsh conditions, such as strong Brønsted or Lewis acids, to protonate or coordinate to the ring oxygen, making the adjacent carbons more susceptible to nucleophilic attack. For this compound, a nucleophile could theoretically attack either the C2 or C4 position. The presence of the quaternary carbon at C3 might influence the regioselectivity of such an attack. For instance, treatment with a strong acid and a nucleophile could lead to a functionalized diol derivative after cleavage of the C-O bonds. Compared to three-membered rings like epoxides, the activation energy for the ring-opening of six-membered rings is significantly higher. nih.gov
Rearrangement: The aldehyde functionality at the C3 position could potentially participate in rearrangement reactions under acidic or basic conditions. For example, a pinacol-type rearrangement is conceivable if a vicinal diol were generated from the alkyne. More directly, acid catalysis could promote rearrangements involving the oxane ring itself, potentially leading to ring contraction or expansion, although such reactions are not common for simple oxanes. Rearrangements analogous to the Baeyer-Villiger oxidation or Beckmann rearrangement are associated with ketones and oximes, respectively, and would require prior transformation of the aldehyde group. wiley-vch.delibretexts.org
Electrophilic or Nucleophilic Functionalization of the Oxane Framework
The oxane ring, a saturated six-membered cyclic ether, is generally considered to be relatively inert. However, functionalization can be achieved under specific conditions.
Electrophilic Functionalization: Direct electrophilic attack on the carbon atoms of the oxane ring is challenging due to the lack of electron density. However, activation of the ether oxygen by a strong Lewis acid could potentially render the adjacent carbons susceptible to attack by a nucleophile. Alternatively, radical-based reactions, such as C-H activation, could provide a pathway for functionalization, though this often lacks selectivity.
Nucleophilic Functionalization: The oxane ring is resistant to nucleophilic attack unless activated. Ring-opening reactions can be initiated by strong nucleophiles in the presence of a Lewis acid or under harsh acidic conditions. The regioselectivity of such an opening would be influenced by steric hindrance and the electronic effects of the substituents at the 3-position.
Multi-Component and Cascade Reactions Incorporating this compound
The presence of both an aldehyde and an alkyne makes this compound an excellent candidate for multi-component and cascade reactions. These reactions are highly efficient in building molecular complexity in a single step.
Multi-Component Reactions (MCRs): This molecule could participate in a variety of named MCRs. For instance:
A³ coupling (Aldehyde-Alkyne-Amine): The aldehyde and terminal alkyne functionalities are key components of the A³ coupling reaction. However, as this molecule contains an internal alkyne, a direct A³ coupling is not feasible. A prior isomerization of the internal alkyne to a terminal one would be necessary.
Ugi and Passerini Reactions: The aldehyde group can readily participate in isocyanide-based MCRs like the Ugi and Passerini reactions to generate complex α-aminoacyl amides and α-acyloxy carboxamides, respectively.
Cascade Reactions: The strategic positioning of the aldehyde and alkyne groups could facilitate intramolecular cascade reactions. For example, a nucleophilic addition to the aldehyde could be followed by an intramolecular attack of the resulting intermediate onto the alkyne, leading to the formation of novel bicyclic or spirocyclic systems. The specific outcome of such a cascade would be highly dependent on the nature of the initial nucleophile and the reaction conditions.
The following table outlines potential multi-component reactions involving the functional groups present in this compound:
| Reaction Name | Reacting Functional Group(s) | Potential Product Type | Notes |
| Ugi Reaction | Aldehyde | α-Aminoacyl amide derivatives | Requires an amine, an isocyanide, and a carboxylic acid. |
| Passerini Reaction | Aldehyde | α-Acyloxy carboxamide derivatives | Requires an isocyanide and a carboxylic acid. |
| Petasis Reaction | Aldehyde | Allylic amines | Requires a secondary amine and a vinyl- or aryl-boronic acid. |
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The selective transformation of one functional group in the presence of others is a key challenge and opportunity with a molecule like this compound.
Chemoselectivity: The relative reactivity of the aldehyde and alkyne groups will dictate the initial site of reaction.
Nucleophilic Attack: The aldehyde is generally more electrophilic than the internal alkyne and will be the preferred site of attack for most nucleophiles. Selective reduction of the aldehyde in the presence of the alkyne can be achieved using mild reducing agents like sodium borohydride.
Electrophilic Attack: The alkyne is more susceptible to electrophilic addition than the aldehyde. For example, halogenation or hydrohalogenation would likely occur at the triple bond.
Regioselectivity: In reactions involving the alkyne, the substitution pattern will determine the regiochemical outcome. For electrophilic additions to the unsymmetrical but-2-yn-1-yl group, the formation of two regioisomers is possible. The directing effect of the adjacent methylene (B1212753) group and the electronic nature of the attacking electrophile will influence the product distribution.
Stereoselectivity: The chiral center at the 3-position of the oxane ring introduces the possibility of diastereoselective reactions. Nucleophilic addition to the aldehyde can proceed via Felkin-Anh or Cram chelation models, leading to the preferential formation of one diastereomer. The stereochemical outcome will be influenced by the steric bulk of the nucleophile and the presence of chelating metals. Similarly, reactions on the alkyne could be influenced by the stereochemistry of the adjacent quaternary center, potentially leading to diastereoselective outcomes.
The following table summarizes the expected selectivity in reactions of this compound:
| Reaction Type | Functional Group | Expected Selectivity | Controlling Factors |
| Nucleophilic Addition | Aldehyde | Chemoselective over alkyne | Higher electrophilicity of the aldehyde carbonyl. |
| Nucleophilic Addition | Aldehyde | Diastereoselective | Chiral center at C3 of the oxane ring. |
| Electrophilic Addition | Alkyne | Chemoselective over aldehyde | Higher nucleophilicity of the C≡C triple bond. |
| Electrophilic Addition | Alkyne | Regioselective | Electronic and steric effects of the substituents on the alkyne. |
Mechanistic Investigations of Reactions Involving 3 but 2 Yn 1 Yl Oxane 3 Carbaldehyde
Elucidation of Reaction Pathways and Intermediates
The elucidation of reaction pathways for a multifunctional compound like 3-(but-2-yn-1-yl)oxane-3-carbaldehyde would involve a systematic exploration of its reactivity. The aldehyde group can undergo nucleophilic addition, oxidation to a carboxylic acid, or reduction to an alcohol. acs.org The butynyl side chain offers a site for various reactions, including addition reactions across the triple bond. acs.org The oxane ring, while generally stable, could potentially undergo ring-opening reactions under specific conditions.
Investigating these pathways would require reacting this compound with a range of reagents and analyzing the products formed. For instance, reaction with a Grignard reagent would likely lead to a secondary alcohol via addition to the aldehyde. The identification of reaction intermediates, which are often transient and highly reactive, is crucial for understanding the reaction mechanism. Techniques such as trapping experiments, where a reactive species is added to intercept an intermediate, can provide evidence for their existence.
Transition State Analysis Using Spectroscopic and Computational Methods
Transition state analysis is fundamental to understanding the energy barriers and geometries of reacting molecules. Due to their fleeting nature, transition states are not directly observable. However, their properties can be inferred using a combination of experimental and computational methods.
Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling reaction pathways and calculating the energies and structures of transition states. mdpi.comnih.gov For a reaction involving this compound, computational models could predict the most likely transition state structures for various potential reactions, such as the addition of a nucleophile to the aldehyde or the cycloaddition of the alkyne.
Spectroscopic techniques can also provide indirect evidence for the nature of the transition state. For example, kinetic isotope effect studies, which measure the change in reaction rate upon isotopic substitution, can offer insights into bond-making and bond-breaking processes in the transition state.
Kinetic Studies and Determination of Rate-Limiting Steps
The data obtained from these experiments would be used to derive a rate law, which mathematically expresses the relationship between the reaction rate and the concentrations of the reactants. The form of the rate law can provide valuable clues about the mechanism, including the number of molecules involved in the rate-limiting step. For instance, if the reaction rate is found to be dependent on the concentration of both this compound and another reactant, it would suggest that both are involved in or before the rate-limiting step.
A hypothetical kinetic data table for a reaction of this compound could look as follows:
| Experiment | [this compound] (M) | [Reagent B] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |
This is a hypothetical data table for illustrative purposes.
Isotopic Labeling Experiments to Probe Reaction Mechanisms
Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups during a chemical reaction. osti.gov By replacing an atom in this compound with one of its isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), researchers can follow the labeled atom's position in the products. This information can provide unambiguous evidence for proposed reaction mechanisms.
For example, to investigate the mechanism of a rearrangement reaction, a specific carbon atom in the this compound backbone could be labeled with ¹³C. The position of the ¹³C label in the rearranged product, as determined by ¹³C NMR spectroscopy or mass spectrometry, would reveal the specific bond migrations that occurred during the reaction.
Spectroscopic Probing of Reaction Intermediates (e.g., NMR, IR, Mass Spectrometry in situ)
The direct detection and characterization of reaction intermediates are challenging but provide invaluable insights into reaction mechanisms. In situ spectroscopic techniques allow for the monitoring of a reaction as it occurs, enabling the observation of transient species.
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time, potentially allowing for the identification of signals corresponding to reaction intermediates.
Infrared (IR) spectroscopy is particularly useful for identifying functional groups. nih.gov The appearance and disappearance of specific IR bands during a reaction can signal the formation and consumption of intermediates. For example, the formation of an enol intermediate from the aldehyde could be detected by the appearance of a characteristic O-H stretching band.
Mass spectrometry can be used to detect the mass-to-charge ratio of ions in the gas phase, providing information about the molecular weight of intermediates. Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to gently transfer intermediates from the solution phase to the gas phase for analysis.
A summary of how these techniques could be applied is presented in the table below:
| Spectroscopic Technique | Information Gained on Intermediates |
| In situ NMR | Structural information and connectivity of atoms. |
| In situ IR | Identification of functional groups present in the intermediate. |
| In situ Mass Spectrometry | Molecular weight and fragmentation patterns of the intermediate. |
This table illustrates the potential applications of spectroscopic techniques.
Applications of 3 but 2 Yn 1 Yl Oxane 3 Carbaldehyde in Complex Molecule Synthesis
Role as a Versatile Synthetic Intermediate and Building Block
The molecular structure of 3-(But-2-yn-1-yl)oxane-3-carbaldehyde, featuring an aldehyde, a tetrahydropyran (B127337) (oxane) ring, and an internal alkyne, positions it as a highly versatile synthetic intermediate. The aldehyde group serves as a gateway for a multitude of classic and contemporary organic reactions, including nucleophilic additions, Wittig reactions, and reductive aminations, allowing for the introduction of diverse substituents and the extension of the carbon skeleton.
The internal alkyne provides a rigid framework and is amenable to a variety of transformations. It can participate in cycloaddition reactions, such as the Diels-Alder or Huisgen cycloaddition (after conversion to an azide (B81097) or with a suitable 1,3-dipole), and can be functionalized through reactions like hydroboration-oxidation, halogenation, and transition-metal-catalyzed cross-coupling reactions. The oxane ring, a common motif in many natural products, imparts specific steric and electronic properties to the molecule and can influence the stereochemical outcome of reactions at the adjacent quaternary center.
Contributions to Natural Product Total Synthesis
While specific examples of the use of this compound in the total synthesis of natural products are not documented in the literature, its structural motifs are present in numerous biologically active compounds. The tetrahydropyran ring is a core feature of many polyether and macrolide antibiotics, as well as marine natural products. The butynyl side chain offers a handle for the construction of complex carbon chains found in various natural products.
Enabling Stereochemical Control in Target Molecule Synthesis
The quaternary stereocenter at the 3-position of the oxane ring is a significant feature of this compound. The synthesis of this compound in an enantiomerically pure form would make it a valuable chiral building block. The stereochemistry at this center can direct the approach of reagents to the aldehyde and the alkyne, enabling diastereoselective transformations.
For example, chelation-controlled nucleophilic additions to the aldehyde could proceed with high stereoselectivity, with the oxane oxygen acting as a coordinating atom. Similarly, intramolecular reactions, where the alkyne or a derivative thereof reacts with a group introduced at the aldehyde position, would have their transition states significantly influenced by the stereochemistry of the quaternary center, leading to a high degree of stereochemical control in the product.
Precursor for the Construction of Diverse Heterocyclic Scaffolds
The combination of an aldehyde and an alkyne within the same molecule is a powerful tool for the synthesis of a wide array of heterocyclic compounds. rsc.org Alkynyl aldehydes are known to be excellent precursors for the construction of furans, pyrans, pyridines, and other important heterocyclic systems through intramolecular cyclization or intermolecular multicomponent reactions. rsc.orgmdpi.com
For instance, the aldehyde can be converted into an imine, which could then undergo an intramolecular attack by the alkyne to form nitrogen-containing heterocycles. Alternatively, the aldehyde and alkyne can participate in transition-metal-catalyzed cycloisomerization reactions to generate various fused or spirocyclic ring systems. The presence of the oxane ring adds another layer of complexity and potential for the synthesis of novel, three-dimensional heterocyclic scaffolds of interest in medicinal chemistry and materials science. researchgate.net
Utility in Modular and Diversity-Oriented Synthesis Strategies
The distinct reactivity of the aldehyde and alkyne functional groups makes this compound an ideal substrate for modular and diversity-oriented synthesis (DOS). nih.gov In a DOS approach, a common starting material is elaborated into a library of structurally diverse compounds through a series of branching reaction pathways.
The aldehyde of this compound could be subjected to a variety of first-step reactions (e.g., with different Grignard reagents, organolithiums, or ylides), and each of the resulting products could then undergo a second set of diverse transformations at the alkyne moiety (e.g., click chemistry, Sonogashira coupling, or Pauson-Khand reaction). This strategy would allow for the rapid generation of a large number of complex and stereochemically rich molecules for screening in drug discovery and chemical biology. nih.gov
Development of Novel Synthetic Methodologies Utilizing this compound
The unique structure of this compound could also spur the development of new synthetic methodologies. For example, its rigid framework and the proximity of the aldehyde and alkyne groups could be exploited in the design of novel tandem reactions or catalytic cycles. Researchers could investigate new intramolecular cyclization reactions catalyzed by transition metals or organocatalysts to access unprecedented molecular scaffolds.
Theoretical and Computational Studies of 3 but 2 Yn 1 Yl Oxane 3 Carbaldehyde
Conformational Analysis and Energy Landscapes
The conformational landscape of 3-(but-2-yn-1-yl)oxane-3-carbaldehyde is primarily dictated by the oxane ring and the rotational freedom of its substituents. The oxane ring, like cyclohexane, predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. However, other higher-energy conformers like boat and twist-boat forms also exist as local minima or transition states on the potential energy surface (PES). researchgate.netresearchgate.net
Computational methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are employed to map this landscape. nih.gov A systematic conformational search, often initiated with tools like CREST (Conformer-Rotamer Ensemble Sampling Tool) using cost-effective methods like GFN2-xTB, can generate a comprehensive set of possible conformers. nih.gov Subsequent geometry optimization and frequency calculations at higher levels of theory (e.g., B3LYP or M05-2X with basis sets like 6-311+G(d,p)) provide accurate relative energies, Gibbs free energies, and Boltzmann populations for each conformer at a given temperature. nih.govnih.gov
For this compound, the key variables are:
Ring Conformation: The chair form is expected to be the most stable.
Substituent Orientation: The bulky butynyl and carbaldehyde groups at the C3 position can exist in either axial or equatorial orientations. The equatorial position is generally favored to reduce 1,3-diaxial interactions.
Rotational Isomers (Rotamers): Rotation around the C3-C(aldehyde) and C3-C(butynyl) single bonds leads to various rotamers.
Table 1: Predicted Relative Energies of Key Conformers for this compound This table presents hypothetical data based on typical computational results for substituted oxanes.
| Conformer | Substituent Orientation (Butynyl, Aldehyde) | Relative Energy (kcal/mol) | Predicted Boltzmann Population (298 K) |
|---|---|---|---|
| Chair-eq,eq | Equatorial, Equatorial | 0.00 | ~ 95% |
| Chair-ax,eq | Axial, Equatorial | 2.5 | ~ 3% |
| Chair-eq,ax | Equatorial, Axial | 2.8 | ~ 2% |
| Twist-Boat | - | > 5.0 | < 0.1% |
Electronic Structure and Reactivity Predictions
The electronic structure governs the molecule's reactivity. The aldehyde and alkyne functional groups are the primary sites for chemical transformations. mdpi.commasterorganicchemistry.com Computational analysis provides insight into the distribution of electrons and identifies nucleophilic and electrophilic centers.
Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO often indicates the site of nucleophilic attack (electron donation), while the LUMO indicates the site of electrophilic attack (electron acceptance). For this molecule, the HOMO is likely localized on the electron-rich π-system of the alkyne, while the LUMO is expected to be centered on the electrophilic carbonyl carbon of the aldehyde group. rutgers.edu
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. Regions of negative potential (red/yellow) indicate electron-rich, nucleophilic sites, such as the oxygen atom of the carbonyl and the cylindrical electron cloud of the alkyne. rutgers.edu Regions of positive potential (blue) highlight electron-poor, electrophilic sites, most notably the carbonyl carbon.
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify charge distribution through partial atomic charges and describe delocalization effects, such as hyperconjugation, which contribute to conformational stability.
These analyses predict that nucleophiles will preferentially attack the aldehyde carbon, while electrophiles will target the alkyne's triple bond. The linear, sp-hybridized carbons of the alkyne are less sterically hindered and present a region of high electron density, making them susceptible to addition reactions. numberanalytics.comyoutube.comyoutube.com
Quantum Mechanical Calculations of Reaction Pathways and Energetics
Quantum mechanical (QM) calculations are indispensable for modeling reaction mechanisms, identifying transition states (TS), and determining the energetics of chemical transformations. nih.gov DFT methods, such as B3LYP or ωB97X-D, are commonly used to explore reaction pathways for processes like nucleophilic addition to the aldehyde, reduction of the aldehyde, or electrophilic addition to the alkyne. nih.gov
To model a reaction, researchers first locate the geometries of reactants, products, and any intermediates. Then, specialized algorithms are used to find the first-order saddle point on the potential energy surface, which corresponds to the transition state. arxiv.org Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified TS connects the desired reactants and products. nih.gov
The calculated energies of these stationary points allow for the determination of key thermodynamic and kinetic parameters:
Activation Energy (ΔE‡): The energy difference between the reactants and the transition state, which governs the reaction rate.
Reaction Energy (ΔErxn): The energy difference between the products and reactants, indicating whether the reaction is exothermic or endothermic.
For example, a computational study could compare the activation barriers for the acid-catalyzed hydration of the alkyne versus the Grignard addition to the aldehyde, predicting which reaction is kinetically favored under specific conditions. Automated reaction path search methods can even uncover unexpected or novel reaction pathways. nih.govresearchgate.net
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While QM calculations are powerful, they often model molecules in the gas phase (in vacuum). The behavior of molecules in solution can be significantly different. Molecular Dynamics (MD) simulations are used to model the dynamic behavior of the solute molecule and its interactions with a large number of explicit solvent molecules over time. rsc.orgrsc.orgeasychair.org
In an MD simulation, the system's trajectory is calculated by integrating Newton's equations of motion, with forces derived from a molecular mechanics force field (e.g., AMBER, GROMOS) or from QM calculations (ab initio MD). This approach provides insights into:
Solvation Structure: How solvent molecules arrange around the solute, forming solvation shells. Polar solvents like water or ethanol (B145695) are expected to form strong hydrogen bonds with the aldehyde oxygen. nih.gov
Conformational Dynamics: MD simulations can reveal the rates of interconversion between different conformers, showing how the solvent can stabilize certain conformations over others and influence the conformational equilibrium. researchgate.netresearchgate.net
Transport Properties: Properties like diffusion coefficients can be calculated, providing information on the molecule's mobility within the solvent. rsc.org
By running simulations in different solvents (e.g., polar protic, polar aprotic, nonpolar), one can predict how the solvent environment affects reaction rates and mechanisms by differentially stabilizing reactants, products, or transition states. easychair.orgresearchgate.net
Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Computational chemistry is a powerful tool for predicting spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. nih.gov
NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govacs.orgmdpi.com By calculating the magnetic shielding tensors for each nucleus in a low-energy conformer and referencing them to a standard like tetramethylsilane (B1202638) (TMS), a theoretical spectrum can be generated. nih.govacs.org Comparing this predicted spectrum to experimental data can help assign complex spectra and confirm the proposed structure. Good agreement between computed and experimental shifts provides strong evidence for the correct structural assignment. nih.govmdpi.com
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations yield a predicted IR spectrum, where specific peaks can be assigned to the vibrational modes of functional groups (e.g., the C=O stretch of the aldehyde, the C≡C stretch of the alkyne, and C-O stretches of the oxane ring).
Mass Spectrometry: While direct prediction of fragmentation patterns is complex, computational methods can be used to calculate the energies of potential fragment ions. This helps rationalize the fragmentation patterns observed in an experimental mass spectrum by identifying the most stable and likely cationic fragments to be formed.
Table 2: Predicted Spectroscopic Data for this compound This table presents hypothetical data based on typical DFT calculations for molecules with similar functional groups.
| Spectroscopy | Feature | Predicted Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | ~200-205 ppm | Carbonyl Carbon (CHO) |
| Chemical Shift (δ) | ~75-85 ppm | Alkyne Carbons (C≡C) | |
| Chemical Shift (δ) | ~60-70 ppm | Oxane Carbons (CH₂-O) | |
| ¹H NMR | Chemical Shift (δ) | ~9.5-9.8 ppm | Aldehyde Proton (CHO) |
| Chemical Shift (δ) | ~3.5-4.0 ppm | Oxane Protons (CH₂-O) | |
| Chemical Shift (δ) | ~1.7-1.9 ppm | Methyl Protons (-C≡C-CH₃) | |
| IR | Wavenumber (ν) | ~2240-2260 cm⁻¹ | C≡C Stretch (internal alkyne) |
| Wavenumber (ν) | ~1720-1740 cm⁻¹ | C=O Stretch (aldehyde) |
Synthesis and Reactivity of Derivatives and Analogues of 3 but 2 Yn 1 Yl Oxane 3 Carbaldehyde
Systematic Modification of the Aldehyde Group
The aldehyde functional group in 3-(But-2-yn-1-yl)oxane-3-carbaldehyde is a versatile starting point for a variety of chemical transformations. Its reactivity allows for the synthesis of a wide range of derivatives, including alcohols, carboxylic acids, esters, imines, oximes, and hydrazones.
Alcohols, Carboxylic Acids, and Esters
The aldehyde can be readily reduced to a primary alcohol, oxidized to a carboxylic acid, and subsequently converted to an ester.
Alcohols: The reduction of the aldehyde to a primary alcohol, yielding (3-(but-2-yn-1-yl)oxan-3-yl)methanol, can be achieved using a variety of mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is a common and effective method for this transformation.
Carboxylic Acids: Oxidation of the aldehyde group leads to the formation of 3-(but-2-yn-1-yl)oxane-3-carboxylic acid. organic-chemistry.orgkhanacademy.org This can be accomplished using various oxidizing agents. organic-chemistry.org For instance, Jones reagent (chromium trioxide in aqueous sulfuric acid) is a powerful oxidant for this purpose. khanacademy.org Milder, more selective methods, such as using pyridinium (B92312) chlorochromate (PCC) buffered with pyridine, can also be employed to minimize side reactions. khanacademy.org
Esters: The carboxylic acid derivative can be converted into a variety of esters through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For example, reacting 3-(but-2-yn-1-yl)oxane-3-carboxylic acid with ethanol would yield ethyl 3-(but-2-yn-1-yl)oxane-3-carboxylate. Alternatively, esters can be formed by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol. nih.govresearchgate.netresearchgate.net
Table 1: Synthesis of Aldehyde Group Derivatives
| Starting Material | Reagents and Conditions | Product |
|---|
Imines, Oximes, and Hydrazones
The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives to form a variety of C=N double-bonded compounds. youtube.comlibretexts.orgmasterorganicchemistry.comorganic-chemistry.orgresearchgate.net
Imines: Reaction with a primary amine (R-NH₂) under mildly acidic conditions results in the formation of an imine, also known as a Schiff base. youtube.commasterorganicchemistry.com The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the imine. libretexts.org For example, reacting the parent aldehyde with methylamine (B109427) would yield N-((3-(but-2-yn-1-yl)oxan-3-yl)methylene)methanamine.
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces an oxime. nih.govyoutube.com This reaction is also typically carried out under slightly acidic conditions to facilitate the dehydration step. nih.gov The resulting product would be this compound oxime.
Hydrazones: Similarly, reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazone. nih.govyoutube.comresearchgate.netsciforum.net The product of the reaction with hydrazine would be this compound hydrazone. These reactions are often reversible and can be driven to completion by removing the water that is formed. youtube.com
Table 2: Formation of Imines, Oximes, and Hydrazones
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Methylamine (CH₃NH₂) | N-((3-(But-2-yn-1-yl)oxan-3-yl)methylene)methanamine |
| This compound | Hydroxylamine (NH₂OH) | This compound oxime |
| This compound | Hydrazine (NH₂NH₂) | This compound hydrazone |
Alkynyl Chain Modifications and Homologues
The but-2-yn-1-yl side chain offers further opportunities for structural diversification. Modifications can include altering the chain length, changing the degree of unsaturation, and introducing terminal alkyne functionalities.
Chain Length and Degree of Unsaturation Variations
Homologues of the parent compound can be synthesized by using different alkynyl bromides in the initial alkylation step of a suitable oxane precursor. For example, using 5-bromopent-2-yne (B93129) would lead to a homologue with an additional methylene (B1212753) group in the side chain.
Furthermore, the degree of unsaturation can be altered. For instance, selective reduction of the triple bond to a double bond can be achieved using Lindlar's catalyst to produce the corresponding cis-alkene, 3-(but-2-en-1-yl)oxane-3-carbaldehyde. bldpharm.comnih.govchemicalregister.com Complete reduction to the saturated butyl side chain can be accomplished by catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C).
Terminal Alkynyl Derivatives
While the parent compound has an internal alkyne, it is synthetically valuable to consider its terminal alkyne isomer, 3-(but-3-yn-1-yl)oxane-3-carbaldehyde. google.comsigmaaldrich.commedchemexpress.comchemsrc.com This analogue could be synthesized using 4-bromobut-1-yne. The terminal alkyne provides a handle for a variety of coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, allowing for the introduction of a wide range of substituents at the terminus of the alkynyl chain.
Oxane Ring Substitutions and Fused Systems
Modifications to the oxane ring itself, or the creation of fused ring systems, represent more advanced synthetic challenges.
Substituents could potentially be introduced onto the oxane ring, although this would likely require a de novo synthesis of the substituted oxane precursor rather than direct functionalization of the pre-formed ring.
More intriguingly, the existing functional groups could be utilized to construct fused ring systems. For example, intramolecular reactions could be envisioned. An intramolecular hydroalkoxylation of the alkyne by the alcohol derived from the reduction of the aldehyde could potentially lead to the formation of a fused bicyclic ether. Additionally, intramolecular cyclization reactions involving the aldehyde and the alkyne under specific catalytic conditions could lead to the formation of novel fused heterocyclic systems.
Substitution at Different Positions of the Oxane Ring
The reactivity of the oxane ring in this compound allows for a variety of substitution reactions, leading to a diverse range of derivatives. The introduction of substituents at various positions on the oxane ring can significantly influence the compound's steric and electronic properties, thereby modulating its reactivity and potential biological activity.
Table 1: Hypothetical Substitution Reactions on the Oxane Ring
| Position of Substitution | Reagent/Reaction Condition | Product | Potential Impact |
| C-2 or C-6 | Radical halogenation (e.g., NBS, light) | 2- or 6-halo-3-(but-2-yn-1-yl)oxane-3-carbaldehyde | Alters reactivity towards nucleophilic substitution. |
| C-4 | Oxidation of a pre-installed hydroxyl group | 4-oxo-3-(but-2-yn-1-yl)oxane-3-carbaldehyde | Introduces a ketone functionality for further derivatization. |
| C-5 | Grignard reaction on a 5-keto analogue | 5-alkyl-5-hydroxy-3-(but-2-yn-1-yl)oxane-3-carbaldehyde | Increases steric bulk and introduces a hydroxyl group. |
The introduction of functional groups at positions C-2, C-4, C-5, and C-6 of the oxane ring can be achieved through various synthetic strategies. For instance, free-radical halogenation could introduce a halogen atom, which can then serve as a leaving group for nucleophilic substitution reactions. The presence of a hydroxyl group at any of these positions would allow for oxidation to a ketone or further functionalization. The aldehyde and butynyl groups are generally stable under these conditions, allowing for selective modification of the oxane ring.
Ring Size Analogues and Other Cyclic Ethers
The synthesis of analogues with varying ring sizes, such as oxetane (B1205548) (a four-membered ring) and tetrahydrofuran (B95107) (a five-membered ring), provides insight into the influence of ring strain and conformation on reactivity. The general synthetic approach to these analogues would likely involve the cyclization of an appropriately substituted acyclic precursor.
The reactivity of these cyclic ether analogues is expected to differ based on their ring size. Oxetane analogues, with their significant ring strain, would be more susceptible to ring-opening reactions. In contrast, tetrahydrofuran analogues are generally more stable. The aldehyde and butynyl functionalities would likely exhibit similar reactivity across these different ring systems, although subtle electronic effects imparted by the cyclic ether can be anticipated.
Table 2: Comparison of Ring Size Analogues
| Cyclic Ether | Ring Size | Relative Stability | Expected Reactivity Differences |
| Oxetane | 4 | Low | Prone to acid-catalyzed ring-opening. |
| Tetrahydrofuran | 5 | High | Similar reactivity to the oxane analogue. |
| Oxane | 6 | High | Serves as the parent compound for comparison. |
Synthesis of Spirocyclic and Fused Polycyclic Systems Incorporating this compound Derivatives
The unique combination of an aldehyde, an internal alkyne, and a cyclic ether in this compound and its derivatives makes them excellent precursors for the synthesis of complex spirocyclic and fused polycyclic systems.
Spirocyclic Systems: Intramolecular reactions can lead to the formation of spirocycles. For example, an intramolecular aldol (B89426) condensation, if a suitable enolizable proton is available on a substituent, could lead to a spirocyclic product. Another approach could involve the reaction of the aldehyde with a bifunctional reagent that also reacts with another part of the molecule.
Fused Polycyclic Systems: The butynyl group is a key functionality for the construction of fused rings. For instance, a Pauson-Khand reaction with an alkene could lead to the formation of a fused cyclopentenone. Additionally, intramolecular cycloaddition reactions, such as a [4+2] cycloaddition where the alkyne acts as the dienophile, could be envisioned with appropriate substitution on the oxane ring.
A general method for creating fused polycyclic ethers involves the Ni(II)/Cr(II)-mediated cross-coupling reaction of alkenyl iodides with aldehydes. ulpgc.es This strategy could be adapted to synthesize fused systems from derivatives of this compound.
Structure-Reactivity Relationships in Derivatives
The reactivity of derivatives of this compound is intrinsically linked to their structure. Key relationships can be summarized as follows:
The Aldehyde Group: This group is a primary site for nucleophilic attack. The electrophilicity of the aldehyde carbon can be modulated by substituents on the oxane ring. Electron-withdrawing groups would enhance its reactivity, while electron-donating groups would decrease it.
The Butynyl Group: The internal alkyne is relatively unreactive towards nucleophiles but can participate in a variety of metal-catalyzed reactions and cycloadditions. The accessibility of the alkyne can be influenced by the steric bulk of substituents on the oxane ring.
The Oxane Ring: The conformation of the oxane ring, influenced by its substituents, can affect the orientation of the aldehyde and butynyl groups, thereby influencing their reactivity. Ring strain in smaller ring analogues will significantly impact their stability and reactivity profile.
Table 3: Predicted Reactivity Based on Functional Group Modification
| Derivative | Modification | Predicted Change in Reactivity |
| 2-Fluoro-3-(but-2-yn-1-yl)oxane-3-carbaldehyde | Introduction of an electron-withdrawing group | Increased electrophilicity of the aldehyde. |
| 3-(But-2-yn-1-yl)-3-(hydroxymethyl)oxane | Reduction of the aldehyde | Removal of the electrophilic aldehyde center. |
| 3-(Buta-1,3-dien-1-yl)oxane-3-carbaldehyde | Isomerization of the butynyl group | Introduction of a conjugated diene for Diels-Alder reactions. |
Future Directions and Emerging Research Avenues for 3 but 2 Yn 1 Yl Oxane 3 Carbaldehyde
Integration into Automated and High-Throughput Synthesis Platforms
The structure of 3-(But-2-yn-1-yl)oxane-3-carbaldehyde is well-suited for automated and high-throughput synthesis platforms. nih.govillinois.edu These systems enable the rapid generation of large libraries of compounds for screening and discovery by systematically reacting a core scaffold with a diverse set of building blocks. researchgate.netyoutube.com The aldehyde and alkyne functional groups of the title compound can serve as versatile handles for a wide range of coupling reactions.
Automated platforms could be programmed to perform sequential modifications. youtube.com For instance, the aldehyde could first undergo a reductive amination, followed by a copper-catalyzed alkyne-azide cycloaddition (CuAAC) on the alkyne moiety. By using a variety of amines and azides, a large and diverse library of triazole-containing oxanes could be synthesized with minimal manual intervention. youtube.com This approach would dramatically accelerate the exploration of the chemical space around this scaffold. nih.govresearchgate.net
Table 1: Potential High-Throughput Reactions for Library Synthesis
| Functional Group | Reaction Type | Reagent Class Examples | Potential Product Class |
| Aldehyde | Reductive Amination | Primary & Secondary Amines | Substituted Amines |
| Aldehyde | Wittig Reaction | Phosphonium Ylides | Alkenes |
| Aldehyde | Aldol (B89426) Condensation | Ketones, Esters | β-Hydroxy Carbonyls |
| Alkyne | Click Chemistry (CuAAC) | Organic Azides | 1,2,3-Triazoles |
| Alkyne | Sonogashira Coupling | Aryl/Vinyl Halides | Disubstituted Alkynes |
| Alkyne | Hydroamination | Amines | Enamines/Imines |
Flow Chemistry and Continuous Processing Applications
Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, and improved scalability. vapourtec.comajinomoto.com The unique reactivity of this compound makes it an excellent candidate for exploration using continuous processing technologies. researchgate.netrsc.orgresearchgate.net
Specific applications could include:
Selective Hydrogenation: The alkyne can be selectively hydrogenated to either a cis-alkene using Lindlar's catalyst or a trans-alkene via a dissolving metal reduction, or fully reduced to an alkane. researchgate.net In a flow reactor, precise control over hydrogen pressure, temperature, and residence time can maximize the selectivity for the desired product.
Ozonolysis: The alkyne can be cleaved using ozone to form carboxylic acids. vapourtec.com Performing this highly exothermic reaction in a flow system allows for rapid heat dissipation, preventing runaway reactions and improving safety. vapourtec.com
Multi-step Telescoped Synthesis: A flow setup could enable the "telescoping" of multiple reaction steps without isolating intermediates. For example, the aldehyde could first be converted to an imine, which then participates in an intramolecular reaction with the alkyne, all within a single, continuous flow path. researchgate.net
Photo- and Electrocatalytic Transformations
Photocatalysis and electrocatalysis provide green and efficient alternatives to traditional chemical transformations by using light or electricity to drive reactions. beilstein-journals.orgresearchgate.net The aldehyde and alkyne moieties of this compound are both amenable to such transformations.
Photocatalysis: Aldehydes can be involved in various photoredox reactions. beilstein-journals.orgrsc.org For example, they can undergo photo-induced atom transfer radical addition (ATRA) reactions or be used to generate acyl radicals for C-C bond formation. rsc.orgacs.orgnsf.gov The alkyne could participate in photocatalytic cycloadditions or radical additions. rsc.org
Electrocatalysis: The electrochemical reduction of internal alkynes can be a powerful tool for selective hydrogenation. oaepublish.com Depending on the conditions, the alkyne can be converted to an alkene with high stereoselectivity. oaepublish.com Similarly, the aldehyde group could be electrochemically reduced to an alcohol or coupled with other molecules.
Development of Novel Catalytic Systems for Specific Functionalizations
The polyfunctional nature of this compound allows for the development and testing of new catalytic systems designed for chemoselective functionalization. acs.orgnih.gov A key challenge and opportunity lies in designing catalysts that can selectively target one functional group while leaving the others untouched.
Table 2: Potential Selective Catalytic Functionalizations
| Target Group | Catalytic System | Transformation |
| Aldehyde | Chiral Organocatalyst (e.g., Proline) | Asymmetric Aldol/Mannich Reaction |
| Aldehyde | Iron(II) Pincer Complex | Selective Hydrogenation to Alcohol acs.org |
| Alkyne | Gold(I) or Platinum(II) complexes | Hydroalkoxylation/Hydroamination mdpi.com |
| Alkyne | Palladium/Copper Catalysts | Sonogashira Cross-Coupling |
| Oxane C-H | Transition Metal Catalysts | C-H Activation/Functionalization rsc.org |
Research in this area could focus on developing catalysts that can perform tandem reactions, where an initial transformation on one functional group triggers a subsequent reaction on another, leading to the rapid construction of complex molecular architectures. nih.govacs.org
Exploration of New Chemical Space Enabled by its Unique Polyfunctional Architecture
The true potential of this compound lies in its ability to serve as a starting point for the synthesis of novel and complex molecular scaffolds. nih.govnih.gov The combination of a rigid alkyne, a reactive aldehyde, and a flexible oxane ring allows for a wide range of intramolecular reactions to build diverse heterocyclic systems.
Examples of potential transformations include:
Intramolecular Cyclizations: Under acidic or metallic catalysis, the aldehyde (or a derivative) could react with the alkyne to form bicyclic or spirocyclic structures.
Cascade Reactions: A single reagent could initiate a cascade of reactions involving all three functional groups, leading to a significant increase in molecular complexity in a single step. nih.govacs.orgrsc.org
Divergent Synthesis: From this single starting material, divergent synthetic pathways can be designed to access a wide variety of molecular skeletons by carefully choosing reaction conditions and reagents.
Sustainable and Resource-Efficient Synthetic Approaches
Future research should prioritize the development of sustainable and green synthetic methods utilizing this compound. numberanalytics.comrasayanjournal.co.inresearchgate.netchemijournal.com This aligns with the growing demand for environmentally friendly chemical processes. rsc.org
Key areas of focus include:
Atom Economy: Designing reactions that incorporate the maximum number of atoms from the starting materials into the final product. nsf.gov
Renewable Feedstocks: Exploring synthetic routes to the title compound that start from biomass-derived materials. numberanalytics.com
Green Catalysts: Utilizing earth-abundant metal catalysts (e.g., iron, copper) or organocatalysts instead of precious metals (e.g., palladium, platinum). acs.orgresearchgate.net
Solvent Minimization: Developing solvent-free reaction conditions or using environmentally benign solvents like water or ionic liquids. rasayanjournal.co.inmdpi.com
By focusing on these principles, the synthesis and derivatization of this compound can be made more efficient and environmentally responsible. rsc.org
Q & A
Q. What are the recommended synthetic routes for 3-(But-2-yn-1-yl)oxane-3-carbaldehyde?
Q. How is this compound characterized?
Methodological Answer: Key characterization techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and alkyne signals (δ ~2.0–3.0 ppm) .
- X-ray Crystallography : SHELX software ( ) resolves stereochemistry and crystal packing, critical for confirming the oxane ring conformation and alkyne positioning.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₂O₂, expected m/z 164.0837) .
Advanced Research Questions
Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can they be addressed?
Methodological Answer: Challenges include:
- Crystal Twinning : Common in flexible oxane derivatives. Use SHELXL ( ) for twin refinement or optimize crystallization conditions (e.g., slow evaporation in hexane/ethyl acetate).
- Disorder in Alkyne Groups : Apply restraints to thermal parameters during refinement .
- Data Resolution : High-resolution synchrotron data (≤0.8 Å) improves electron density maps for aldehyde and alkyne moieties .
Q. How does the but-2-yn-1-yl group influence the compound’s reactivity in hydrogenation or cycloaddition reactions?
Methodological Answer: The alkyne group enables:
- Selective Hydrogenation : Lindlar catalyst selectively reduces the alkyne to cis-alkene without affecting the aldehyde ( ).
- Cycloaddition Reactivity : Acts as a dienophile in Diels-Alder reactions; DFT calculations (B3LYP/6-31G*) predict regioselectivity with electron-deficient dienes . Table 2: Reactivity Studies
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Hydrogenation | H₂, Lindlar catalyst, EtOAc | cis-Alkene product (95% purity) | |
| Diels-Alder | 80°C, toluene, 24h | Cycloadduct (70% yield) |
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC-UV/Vis : Use C18 columns with acetonitrile/water gradients; aldehyde detection at λ = 270 nm (similar to ’s method for aldehydes).
- Derivatization : React with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazones, enhancing UV sensitivity .
- LC-MS/MS : MRM transitions (m/z 164→121) improve specificity in complex samples .
Contradictions and Recommendations
- Synthesis Yields : reports ~50–65% yields for cyclization, while suggests higher yields (70–75%) for coupling methods. Optimize catalyst loading (e.g., 5 mol% Pd) and reaction time .
- Storage Stability : Although not directly studied, related aldehydes () recommend storage at 2–8°C under inert atmosphere to prevent oxidation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
